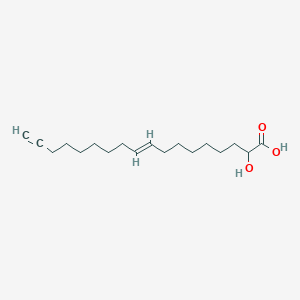![molecular formula C20H22ClN7O6 B12290143 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro es un compuesto orgánico complejo con una estructura única que incluye un núcleo de imidazo[1,5-f]pteridin-10-io.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de imidazo[1,5-f]pteridin-10-io, seguido de la introducción de los grupos benzoilo y pentanodióico. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, potencialmente mejorando la actividad o estabilidad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas, presiones y niveles de pH controlados para asegurar los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para sintetizar moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos debido a su estructura única.
Medicina: Tiene posibles aplicaciones terapéuticas, como actuar como un inhibidor enzimático o un modulador de receptores.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y desencadenando vías bioquímicas específicas. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y el contexto.
Comparación Con Compuestos Similares
Compuestos similares
Haluros de plomo de metilamonio: Estos compuestos tienen una complejidad estructural similar y se utilizan en diversas aplicaciones, incluidas las células solares y los diodos emisores de luz..
Compuestos bioactivos aromáticos: Compuestos como el 2-feniletanol y el p-hidroxifeniletanol comparten algunas características estructurales y se estudian por sus propiedades bioactivas..
Unicidad
Lo que diferencia al ácido 2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahidro-2H-imidazo[1,5-f]pteridin-10-io-8-il)benzoil]amino]pentanodióico; cloruro es su núcleo específico de imidazo[1,5-f]pteridin-10-io, que imparte propiedades químicas y biológicas únicas. Esta estructura central permite interacciones específicas con objetivos moleculares, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H22ClN7O6 |
|---|---|
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H |
Clave InChI |
NDMWNIVQVBEIJX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


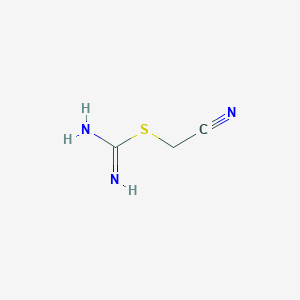
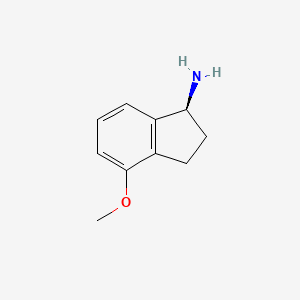
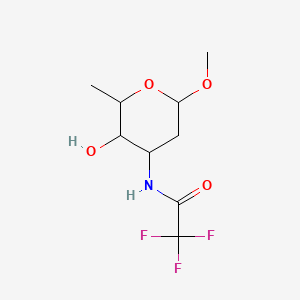
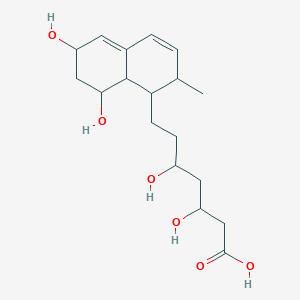
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
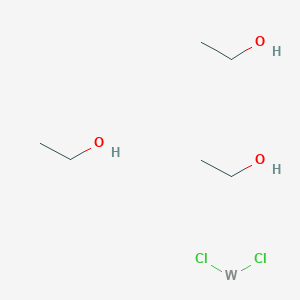

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
